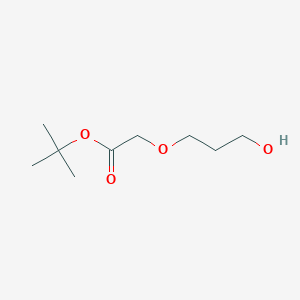
5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine” is a chemical compound. It has been identified as a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Orientations Futures
“5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it could play a significant role in the development of new antidiabetic drugs in the future.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine involves the reaction of 2-chloro-5-bromo-4-nitropyrimidine with thiophen-2-ylboronic acid, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-5-bromo-4-nitropyrimidine", "thiophen-2-ylboronic acid", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-bromo-4-nitropyrimidine (1.0 g, 3.8 mmol) and thiophen-2-ylboronic acid (0.68 g, 4.5 mmol) in a mixture of ethanol (10 mL) and water (2 mL). Add palladium on carbon (0.1 g) and stir under hydrogen gas (1 atm) for 12 hours at room temperature.", "Step 2: Filter the mixture and wash the solid with water. Concentrate the filtrate under reduced pressure and dissolve the residue in acetic acid (10 mL).", "Step 3: Add sodium borohydride (0.2 g, 5.3 mmol) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the solid in ethanol (10 mL) and add concentrated hydrochloric acid (1 mL). Stir the mixture at reflux for 2 hours.", "Step 7: Cool the mixture to room temperature and filter the solid. Wash the solid with water and dry under vacuum to obtain the final product, 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine (0.8 g, 63% yield)." ] } | |
Numéro CAS |
884603-53-6 |
Nom du produit |
5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine |
Formule moléculaire |
C8H4BrClN2S |
Poids moléculaire |
275.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



